molecular formula C16H15N3O2 B5676140 2-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5676140
M. Wt: 281.31 g/mol
InChI Key: ZSIKBHCCMWVINA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine often involves multistep synthetic routes that include the formation of oxadiazole rings. For example, the synthesis of related oxadiazole derivatives has been achieved through reactions involving nitrile oxides and various dienophiles, highlighting the utility of 1,3-dipolar cycloadditions in constructing the oxadiazole core (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods are often employed to determine the molecular structure of oxadiazole derivatives. These analyses reveal intricate details about the molecular geometry, including bond lengths, angles, and the overall conformation of the molecule. Such structural features are pivotal for understanding the compound's reactivity and interactions with other molecules (Gumus et al., 2018).

Chemical Reactions and Properties

Oxadiazole compounds, including those structurally similar to 2-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, participate in a variety of chemical reactions. These reactions can modify the oxadiazole core or its substituents, leading to a wide range of derivatives with diverse properties. The reactivity often involves nucleophilic attacks, electrophilic substitutions, and interactions with metal ions to form coordination complexes (Hou et al., 2013).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical application. These properties are influenced by the molecular structure and the nature of substituents attached to the oxadiazole ring. Studies typically involve measuring these properties under various conditions to determine the compound's suitability for specific applications (Shen et al., 2018).

Chemical Properties Analysis

The chemical properties of 2-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine derivatives, including reactivity, stability, and interaction with various chemical agents, are essential for their application in different fields. These properties are often explored through experimental studies and computational chemistry methods, providing insights into the compound's behavior in chemical reactions and potential applications (Eshimbetov et al., 2017).

properties

IUPAC Name

5-[(4-ethylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-12-6-8-13(9-7-12)20-11-15-18-16(19-21-15)14-5-3-4-10-17-14/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIKBHCCMWVINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[(4-Ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

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